

Early-Phase Clinical Trial Results of Risvutatug Rezetecan: A Technical Overview

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Compound of Interest

Compound Name: AD-227

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Introduction

Risvutatug rezetecan (formerly HS-20093 or GSK'227) is an investigational antibody-drug conjugate (ADC) that has demonstrated promising anti-tumor activity in early-phase clinical trials. This technical guide provides a comprehensive overview of the available data from the ARTEMIS-001 trial, focusing on the core requirements of data presentation, experimental protocols, and visualization of relevant biological pathways. Risvutatug rezetecan is a B7-H3-targeted ADC composed of a fully human anti-B7-H3 monoclonal antibody linked to a topoisomerase inhibitor payload.^{[1][2][3]} This design allows for the targeted delivery of a cytotoxic agent to tumor cells overexpressing the B7-H3 protein.

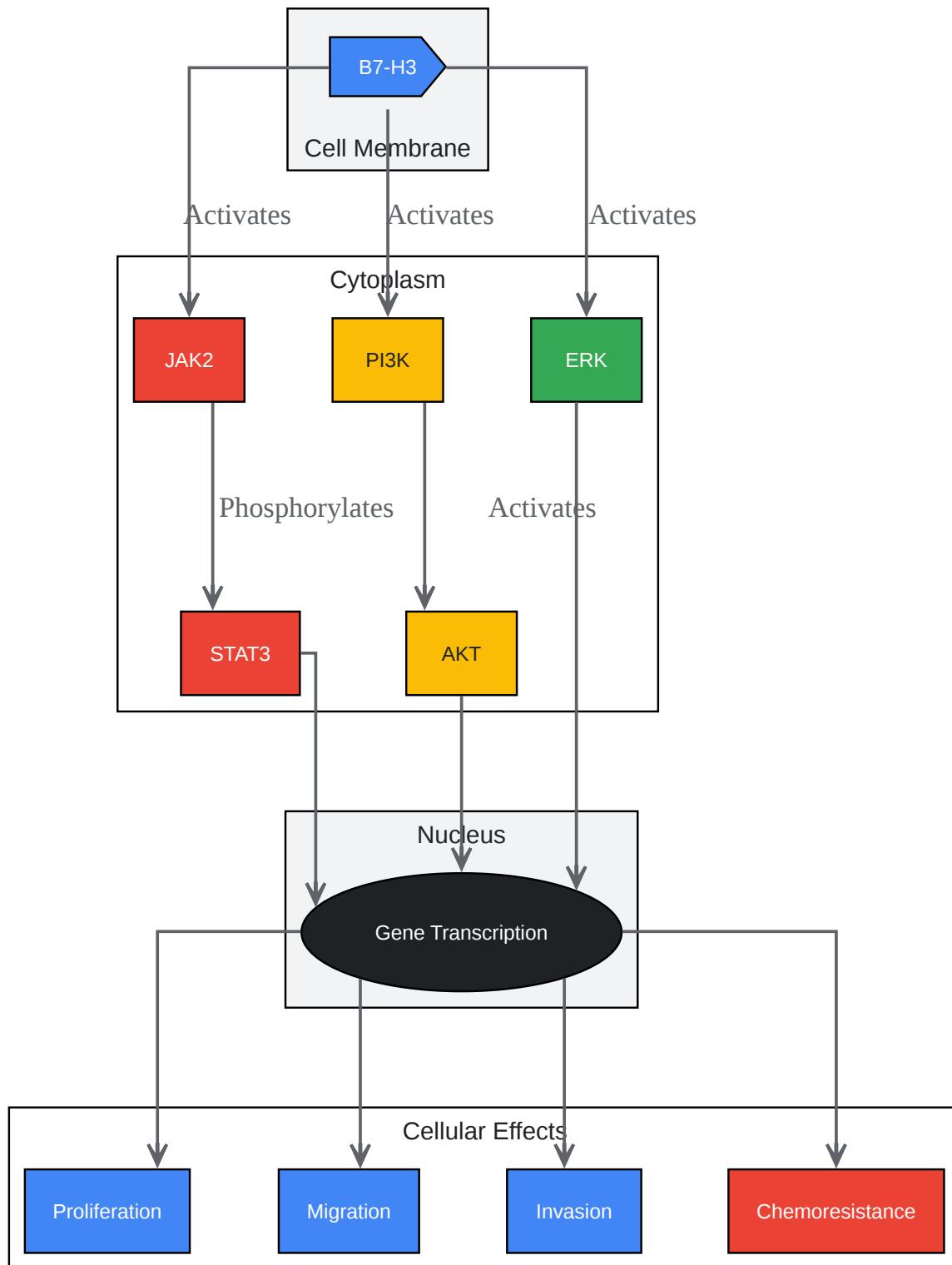
Mechanism of Action and Signaling Pathways

Risvutatug rezetecan's mechanism of action is centered on its ability to target the B7-H3 protein, a transmembrane protein overexpressed in a variety of solid tumors with limited expression in normal tissues.^[3] Upon binding to B7-H3 on the tumor cell surface, the ADC is internalized, leading to the release of the topoisomerase inhibitor payload. This payload then exerts its cytotoxic effect by interfering with DNA replication and ultimately inducing cancer cell death.

B7-H3 is known to be involved in both immunologic and non-immunologic functions that promote tumor progression.^{[4][5]} Its non-immunologic roles include promoting cancer cell

proliferation, migration, invasion, and resistance to chemotherapy.[6][7] B7-H3 has been shown to modulate several downstream signaling pathways, including the JAK2/STAT3, PI3K/AKT, and ERK pathways, which are critical for tumor cell survival and growth.[1][5][6]

B7-H3 Non-Immunologic Signaling Pathways

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B7-H3's role in promoting tumor progression.

Early-Phase Clinical Trial: ARTEMIS-001

The primary source of early-phase clinical data for risvutatug rezetecan is the ARTEMIS-001 trial (NCT05276609).[2][8] This ongoing, first-in-human, open-label, multicenter study is evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of risvutatug rezetecan in patients with locally advanced or metastatic solid tumors who have progressed on or are intolerant to standard therapies.[2][3][8]

Experimental Protocol

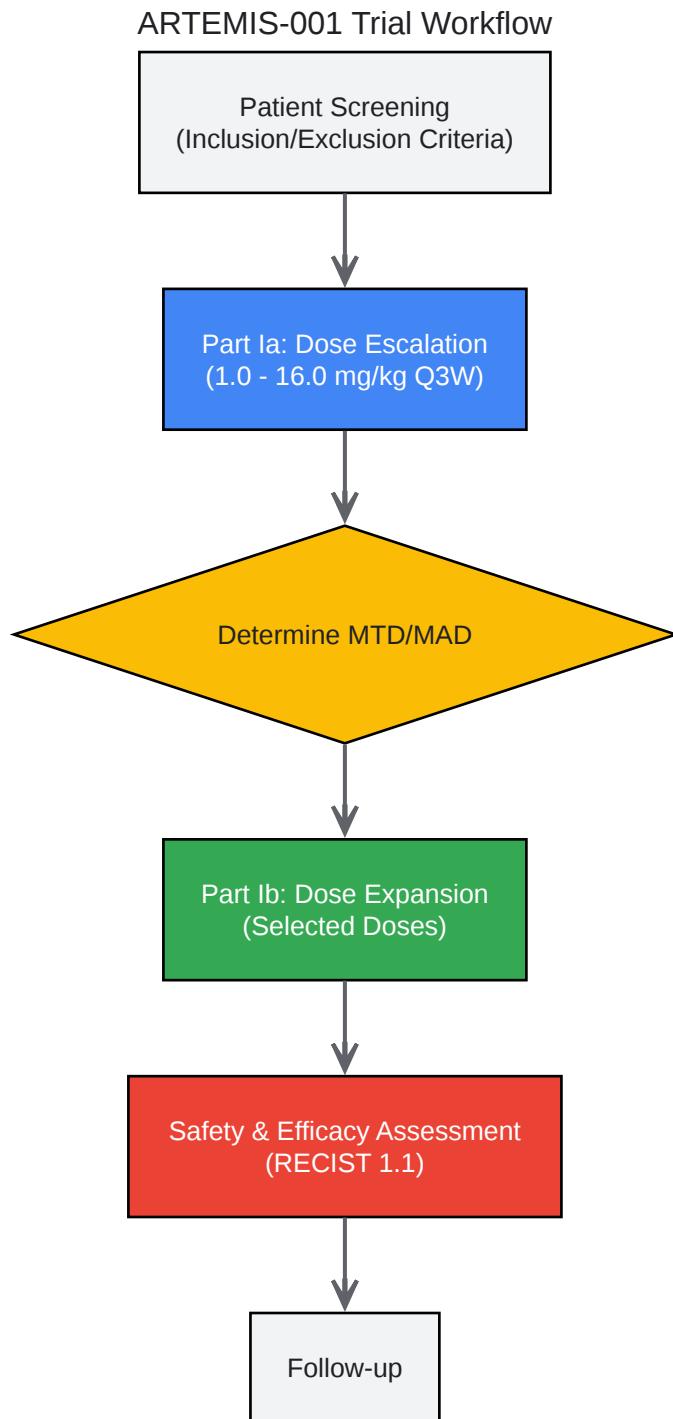
The ARTEMIS-001 study consists of two main parts: a dose-escalation phase (Part Ia) and a dose-expansion phase (Part Ib).[2]

Patient Eligibility Criteria (Key Inclusion Criteria):

- Age \geq 18 years.[8]
- Histologically or cytologically confirmed locally advanced or metastatic solid tumors.[8]
- Progression on or intolerance to available standard therapies.[8]
- At least one extracranial lesion measurable by RECIST 1.1 criteria.[8]
- ECOG performance status of 0 or 1.[8]
- Life expectancy of at least 12 weeks.[8]
- For the dose-expansion cohort in extensive-stage small-cell lung cancer (ES-SCLC), patients must have received prior platinum-based chemotherapy with or without immunotherapy (maximum of 3 prior lines of therapy).[8]
- Patients were unselected for B7-H3 expression.[8]
- Treated and stable brain metastases were permitted.[8]

Dose Escalation and Expansion:

- Part Ia (Dose Escalation): This phase utilized an accelerated titration design followed by an i3+3 design to determine the maximum tolerated dose (MTD) or maximum administered dose (MAD).[2][3] Doses ranged from 1.0 to 16.0 mg/kg administered intravenously every 3 weeks.[3][9]
- Part Ib (Dose Expansion): Following the identification of the MTD or MAD, this phase was initiated to further evaluate the safety and efficacy of risvutatug rezetecan in specific tumor types, including non-small cell lung cancer (NSCLC) and ES-SCLC.[2]



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A simplified workflow of the ARTEMIS-001 trial.

Clinical Trial Results

Preliminary data from the ARTEMIS-001 trial, particularly in patients with ES-SCLC, have been presented and have led to regulatory designations such as Orphan Drug Designation from the FDA.[10][11]

Efficacy in Extensive-Stage Small-Cell Lung Cancer (ES-SCLC)

The following tables summarize the key efficacy data for risvutatug rezetecan in patients with ES-SCLC from the ARTEMIS-001 trial.[10]

Table 1: Overall Response and Disease Control Rates in ES-SCLC

Dose Level	Number of Patients (n)	Overall Response Rate (ORR) (95% CI)	Disease Control Rate (DCR) (95% CI)
8.0 mg/kg	31	61.3% (42.2%-78.2%)	80.6% (62.5%-92.5%)
10.0 mg/kg	22	50.0% (28.2%-71.8%)	95.5% (77.2%-99.9%)

Table 2: Duration of Response and Progression-Free Survival in ES-SCLC

Dose Level	Median Duration of Response (DOR) (95% CI)	Median Progression-Free Survival (PFS) (95% CI)
8.0 mg/kg	6.4 months (4.2-12.7)	5.9 months (4.4-8.5)
10.0 mg/kg	8.9 months (2.7-not applicable)	7.3 months (3.4-11.0)

Notably, responses were observed regardless of B7-H3 expression levels.[10]

Safety and Tolerability

The safety profile of risvutatug rezetecan was deemed acceptable in the early-phase trial.[3] The most common treatment-related adverse events (TRAEs) are summarized below.

Table 3: Common Grade ≥ 3 Treatment-Related Adverse Events (TRAEs) ($\geq 10\%$ of patients across 8.0 mg/kg and 10.0 mg/kg doses)

Adverse Event	Frequency
Decreased neutrophil count	39.3%
Decreased white blood cell count	33.9%
Decreased lymphocyte count	25.0%
Decreased platelet count	17.9%
Anemia	16.1%

The most common any-grade TRAEs reported in at least 20% of patients across both dose levels included anemia, decreased white blood cell count, decreased neutrophil count, decreased platelet count, nausea, pyrexia, decreased appetite, increased alanine aminotransferase, increased aspartate aminotransferase, asthenia, vomiting, decreased lymphocyte count, hypoalbuminemia, decreased weight, and hyponatremia.[\[10\]](#) No cases of interstitial lung disease were reported.[\[3\]](#)

Conclusion

The early-phase clinical trial results for risvutatug rezetecan, primarily from the ARTEMIS-001 study, demonstrate promising anti-tumor activity, particularly in heavily pretreated patients with ES-SCLC. The observed efficacy, coupled with a manageable safety profile, supports the continued development of this B7-H3-targeted ADC. A global Phase III trial in relapsed ES-SCLC was initiated in August 2025, which will be crucial in further defining the clinical benefit of risvutatug rezetecan.[\[2\]](#) The data presented in this guide provide a foundational understanding for researchers and drug development professionals interested in this novel therapeutic agent.

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